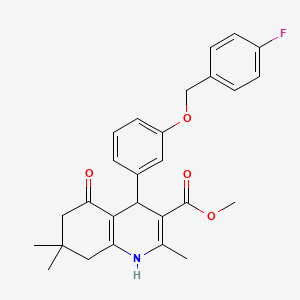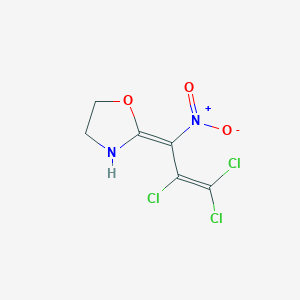
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine is a chemical compound with the molecular formula C6H6Cl3N3O2 It is characterized by the presence of trichloro and nitro groups attached to an allylidene moiety, which is further connected to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine typically involves the reaction of trichloroacetaldehyde with nitromethane under basic conditions to form the intermediate 2,3,3-trichloro-1-nitropropene. This intermediate is then reacted with oxazolidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazolidine derivatives.
Scientific Research Applications
2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The trichloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its interaction with the target molecules. Detailed studies on its binding kinetics and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,3-Trichloro-1-nitro-allylidene)-imidazolidine
- 2-(2,3,3-Trichloro-1-nitro-allylidene)-2,3-dihydro-1H-benzimidazole
Comparison
Compared to similar compounds, 2-(2,3,3-Trichloro-1-nitro-allylidene)-oxazolidine is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
70265-22-4 |
|---|---|
Molecular Formula |
C6H5Cl3N2O3 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
(2Z)-2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C6H5Cl3N2O3/c7-3(5(8)9)4(11(12)13)6-10-1-2-14-6/h10H,1-2H2/b6-4- |
InChI Key |
SDLVBNSECJGOHA-XQRVVYSFSA-N |
Isomeric SMILES |
C1CO/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/N1 |
Canonical SMILES |
C1COC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)





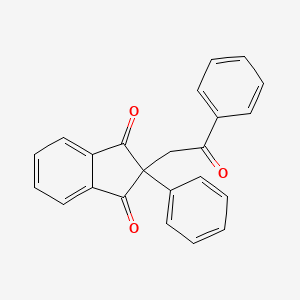
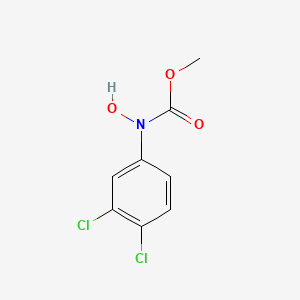
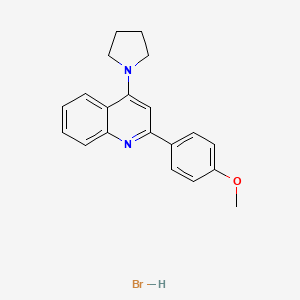

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
